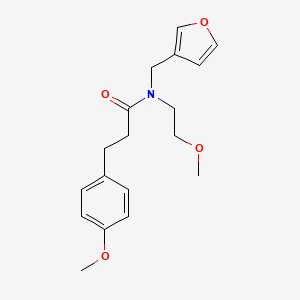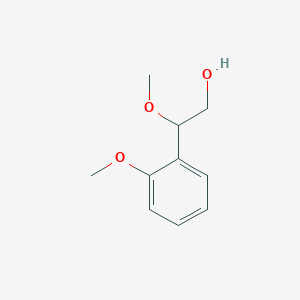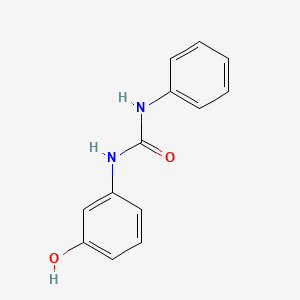
N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H12N2O5 and its molecular weight is 360.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Material Science
Chemistry of Naphthalene Diimides (NDIs) : NDIs, including compounds similar to N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, have applications in material and supramolecular science. These compounds have been utilized in conducting thin films, molecular sensors, and as components in supramolecular ensembles like "nanotubes" or molecular wires. They also play a role in energy and electron transfer systems and in host-guest chemistry, including applications in artificial photosynthesis (Bhosale, Jani, & Langford, 2008).
Functional Naphthalene Diimides : NDIs have been explored in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators for sensing aromatic systems, catalysis through anion-π interactions, and medicinal applications, including DNA intercalations. Core-substituted NDIs have implications in solar cell technology and artificial photosynthesis (Kobaisi et al., 2016).
Physico-Chemical Properties
- Properties of Polar Liquid Crystal Materials : Compounds like this compound have been synthesized to study their physico-chemical properties. These compounds exhibit characteristics like the formation of a nematic phase and have been compared with other molecular structures for their mesomorphic properties (Morita et al., 2008).
Organic Electronics
Naphthalene Diimide Copolymers for Electronics : NDI copolymers, including derivatives of the mentioned compound, are attractive materials for use in organic electronic devices, particularly as n-type materials. They have been shown to have high electron mobilities and improved polymer crystallinity and macromolecular order (Durban, Kazarinoff, & Luscombe, 2010).
Naphthalene Diimide-based Coordination Polymers : These polymers have been studied for their reversible photochromic properties and solventchromism due to the presence of electron-deficient NDI moieties. The interaction between NDI moieties and aromatic carboxylic acid in these polymers leads to different photosensitive properties (Liu et al., 2020).
Environmental Chemistry
- Reactivity in Aqueous Systems : Studies on the nitration of naphthalene, a related compound, in aqueous solutions provide insights into the formation of nitroarenes and their environmental implications, especially in atmospheric hydrometeors (Vione et al., 2005).
Luminescence and Photosensitivity
- Metal-Organic Frameworks with Luminescence Properties : Research has shown that metal-organic frameworks constructed from NDIs exhibit reversible naked photochromic properties and photocontrolled luminescence. This is attributed to the generation of NDI radicals and the interaction between NDI moieties and electron donors (Liu et al., 2020).
Properties
IUPAC Name |
N-naphthalen-1-yl-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19(21-17-7-3-5-12-4-1-2-6-15(12)17)16-11-13-10-14(22(25)26)8-9-18(13)27-20(16)24/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUNZNDPLJRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)
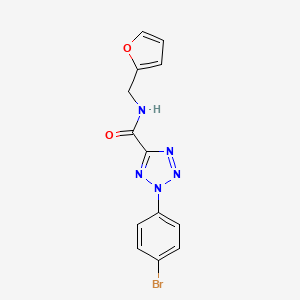
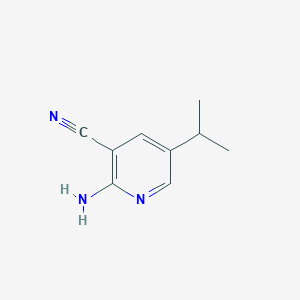
![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)
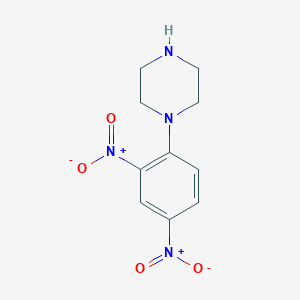
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
